2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid
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Overview
Description
2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Oxidation to Form the Oxo Group: The oxo group is introduced through an oxidation reaction, often using an oxidizing agent such as potassium permanganate or chromium trioxide.
Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety through an esterification or amidation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoromethylating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing oxo groups.
Substitution Products: Compounds with various substituents replacing the trifluoromethyl group.
Scientific Research Applications
2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
2-[2-Oxo-5-(methyl)piperidin-1-yl]acetic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-[2-Oxo-5-(chloro)piperidin-1-yl]acetic acid: Similar structure but with a chloro group instead of a trifluoromethyl group.
2-[2-Oxo-5-(fluoro)piperidin-1-yl]acetic acid: Similar structure but with a fluoro group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its analogs.
Biological Activity
2-[2-Oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid is a synthetic organic compound notable for its unique structural features, including a piperidine ring and a trifluoromethyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antiviral, anti-inflammatory, and analgesic properties.
- Molecular Formula : C8H10F3NO3
- Molecular Weight : 225.17 g/mol
- CAS Number : 2219408-90-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. The piperidine ring may also play a role in modulating receptor and enzyme activities, leading to various pharmacological effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives have shown effectiveness against influenza virus H1N1 and herpes simplex virus (HSV-1). In one study, synthesized compounds exhibited IC50 values as low as 0.0027 µM against H1N1, indicating potent antiviral activity .
Anti-inflammatory and Analgesic Properties
The compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pathways associated with inflammation, thus offering therapeutic potential for conditions like rheumatoid arthritis and inflammatory bowel disease .
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. In preliminary studies, some derivatives of this compound demonstrated high cytotoxic concentrations (CC50), suggesting that while they may be effective against certain pathogens, careful evaluation of their safety is necessary .
Comparative Analysis
Compound Name | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | TBD | TBD |
Compound 9 (similar structure) | 0.0027 | High |
Compound 5 (similar structure) | 0.0022 | High |
Case Studies
Several case studies have documented the biological activity of related compounds:
- Influenza Virus Study : A series of trifluoromethylated piperidine derivatives were synthesized and tested against H1N1, demonstrating significant antiviral properties with low IC50 values .
- Inflammation Models : In animal models of inflammation, compounds similar to this compound were shown to reduce markers of inflammation significantly, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Cytotoxicity Assessment : A cytotoxicity study on Vero cell lines indicated varying levels of toxicity among synthesized compounds, highlighting the need for further optimization to enhance therapeutic efficacy while minimizing adverse effects .
Properties
IUPAC Name |
2-[2-oxo-5-(trifluoromethyl)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO3/c9-8(10,11)5-1-2-6(13)12(3-5)4-7(14)15/h5H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWGXVPOLRYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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